2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
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Description
2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Compounds related to pyrazole-acetamide derivatives have been synthesized and characterized, showing significant applications in the construction of coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit interesting structural properties due to hydrogen bonding in the self-assembly process. Moreover, such compounds, including their metal complexes, have demonstrated notable antioxidant activities, indicative of their potential application in medicinal chemistry for the mitigation of oxidative stress-related disorders (Chkirate et al., 2019).
Chemoselective Acetylation
In the realm of synthetic organic chemistry, compounds akin to the acetamide family have been utilized as intermediates in the chemoselective acetylation processes. Such methodologies are crucial for the synthesis of various pharmacologically active molecules, including antimalarial drugs. The optimization of these processes can lead to more efficient and selective synthetic routes, thereby enhancing the accessibility of therapeutic agents (Magadum & Yadav, 2018).
Anticancer Activity
Derivatives with pyrazole scaffolds have been explored for their potential as anticancer agents. Specific analogues have shown to inhibit tubulin polymerization and exhibit potent anticancer activity against various cancer cell lines by binding to the colchicine binding site on tubulin. This mechanism is crucial for the development of novel chemotherapeutic agents targeting cancer cell division and proliferation (Liu et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis of thiazole and its fused derivatives has revealed compounds with significant antimicrobial and antifungal activities. These findings underscore the utility of such molecules in the development of new antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance (Wardkhan et al., 2008).
Pharmacological Evaluation
Research on heterocyclic compounds, including oxadiazole and pyrazole derivatives, has provided insights into their pharmacological profiles. These compounds have been evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are integral to the discovery and development of new drugs with diverse therapeutic applications (Faheem, 2018).
Properties
IUPAC Name |
2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-3-21-8-15(20)17-16-13-9-22-10-14(13)18-19(16)12-6-4-5-11(2)7-12/h4-7H,3,8-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTTVSNWOHGHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.